3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . This reaction is catalyzed by acids and can be carried out under mild conditions. The reaction proceeds as follows:
Acetalization/Ketalization: The aldehyde or ketone reacts with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Addition of Decyl and Methyl Groups: The decyl and methyl groups are introduced through subsequent reactions, often involving Grignard reagents or other organometallic compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application but may include metabolic pathways, signal transduction pathways, and others.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL is unique due to its specific structural features, including the decyl and methyl groups attached to the dioxolane ring. These modifications confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
93503-45-8 |
---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-(4-decyl-2-methyl-1,3-dioxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-12-16-15-19-17(2,20-16)13-11-14-18/h16,18H,3-15H2,1-2H3 |
InChI Key |
PYGSQVQBBZWMAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1COC(O1)(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.